
2-(5-Ethylthiophen-2-yl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Ethylthiophen-2-yl)indoline is a compound that belongs to the class of indoline derivatives. Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the 5-ethylthiophen-2-yl group adds unique properties to this compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indoline derivatives, including 2-(5-ethylthiophen-2-yl)indoline, often involves the Fischer indole synthesis. This method typically uses a ketone and phenylhydrazine under acidic conditions to form the indole ring . For this compound, the starting materials would include a suitable thiophene derivative and an appropriate hydrazine compound. The reaction conditions usually involve refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of indoline derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethylthiophen-2-yl)indoline can undergo various chemical reactions, including:
Oxidation: This reaction can convert the indoline to an indole derivative.
Reduction: Reduction reactions can modify the functional groups attached to the indoline ring.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-(5-ethylthiophen-2-yl)indole .
Scientific Research Applications
2-(5-Ethylthiophen-2-yl)indoline has various applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Indoline derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Industry: Indoline derivatives are used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-ethylthiophen-2-yl)indoline involves its interaction with specific molecular targets. For example, some indoline derivatives exhibit neuroprotective effects by binding to N-methyl-D-aspartic acid receptors and reducing the secretion of inflammatory cytokines . The exact pathways and molecular targets can vary depending on the specific application and derivative.
Comparison with Similar Compounds
Similar Compounds
Indole: A structurally related compound with a benzene ring fused to a pyrrole ring.
Thiophene: A sulfur-containing heterocycle that can be modified to form various derivatives.
Indoline Derivatives: Compounds like 2-(5-ethylthiophen-2-yl)indoline, which have modifications on the indoline ring.
Uniqueness
This compound is unique due to the presence of the 5-ethylthiophen-2-yl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15NS |
|---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
2-(5-ethylthiophen-2-yl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H15NS/c1-2-11-7-8-14(16-11)13-9-10-5-3-4-6-12(10)15-13/h3-8,13,15H,2,9H2,1H3 |
InChI Key |
SMWUUOUGADADCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C2CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15066935.png)
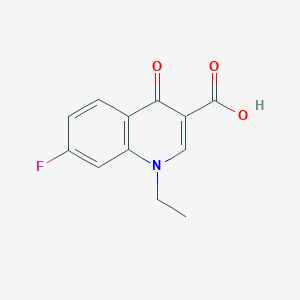
![4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione](/img/structure/B15066947.png)

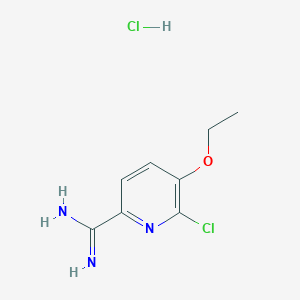
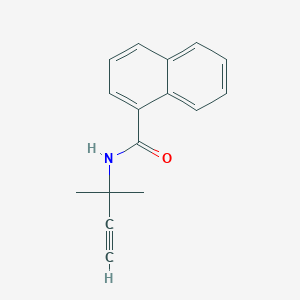
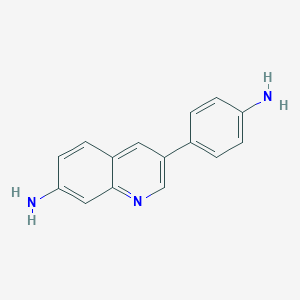
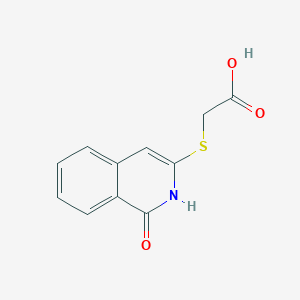

![1'-Ethyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B15067024.png)

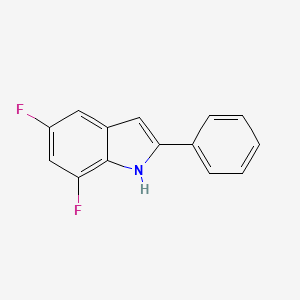
![Ethyl 6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B15067042.png)

